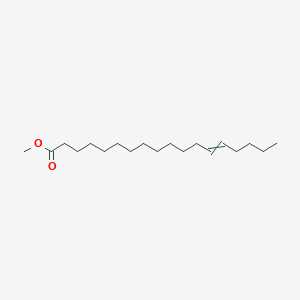

Methyl 13-octadecenoate

Description

Overview of Methyl 13-Octadecenoate as an Unsaturated Fatty Acid Methyl Ester in Biological Systems

This compound is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₉H₃₆O₂. larodan.comnmppdb.com.ng As a derivative of an 18-carbon fatty acid, it features a single double bond located at the thirteenth carbon position. This compound is found in a variety of natural sources, spanning from marine to terrestrial organisms. Researchers have identified it in marine life, including the sponge Polymastia penicillus and the red seaweed Jania rubens, as well as in certain marine bacteria. tandfonline.comresearchgate.netnih.gov It is also present in animal fats, such as goat margarine, and in various plant oils, including those from Solena amplexicaulis and Olea dioica. nih.govnih.govsemanticscholar.org Furthermore, it has been identified as a secondary metabolite produced by endophytic fungi. researchgate.netekb.egresearchgate.net

In biological systems, this compound is implicated in several bioactivities. Scientific investigations have explored its potential anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. nih.govresearchgate.netekb.eg For instance, research indicates it can enhance the release of nitric oxide in macrophages, which plays a role in antioxidant and anti-inflammatory responses. Some studies have also pointed to its potential as an insectifuge and its involvement in preventing cancer. nih.govsemanticscholar.org

Table 1: General Properties of this compound

Significance of Isomeric Forms in Academic Investigations (e.g., cis- and trans- this compound)

The placement and geometry of the double bond in this compound give rise to two primary isomers: cis and trans. The IUPAC names for these are methyl (13Z)-13-octadecenoate and methyl (13E)-13-octadecenoate, respectively. nih.gov These isomeric forms are central to academic investigations as their structural differences influence their prevalence in nature and their biological functions. Generally, cis isomers are more common in natural lipids, whereas trans isomers are often the result of industrial processes like partial hydrogenation or can be synthesized for specific research purposes.

Scientific inquiry has highlighted distinct findings for each isomer:

trans-Methyl 13-Octadecenoate (Methyl (E)-13-octadecenoate): This isomer has been identified in the methanolic extracts of the tuber of the plant Solena amplexicaulis and in goat margarine. nih.govsemanticscholar.org Research into its biological activity suggests it possesses anti-inflammatory, cancer-preventive, and insectifuge properties. nih.govsemanticscholar.org It has also been found in the wood bark of Durio zibethinus and as a metabolite from the endophytic fungus Fusarium napiforme. researchgate.netarcjournals.org

cis-Methyl 13-Octadecenoate (Methyl (Z)-13-octadecenoate): The cis form is noted for its presence in food products, such as constituting a significant portion of the fatty acids in some broccoli-based vegan snacks. Studies have demonstrated its antimicrobial capabilities, including antibacterial action against Bacillus cereus and Escherichia coli. researchgate.net The total synthesis of a related compound, (Z)-17-methyl-13-octadecenoic acid, has been accomplished, with the resulting compound showing antiprotozoal activity against Leishmania donovani. nih.govnih.gov The cis isomer has also been found to inhibit the DNA topoisomerase IB enzyme in this parasite. Further research has indicated potential anticancer effects, with studies showing cytotoxic activity against liver (HepG2) and breast (MCF-7) cancer cell lines. ekb.eg

The distinct natural occurrences and bioactivities of the cis and trans isomers underscore the importance of stereochemistry in lipid research, driving separate investigative paths for each form.

Table 2: Isomer-Specific Information

Structure

2D Structure

Properties

CAS No. |

42199-38-2 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl octadec-13-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7H,3-5,8-18H2,1-2H3 |

InChI Key |

OPLQDSJPOHPOSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution in Research Contexts

Presence in Plant-Derived Materials and Extracts

Methyl 13-octadecenoate has been detected in various forms within the plant kingdom, from oils to specific tissues.

The compound is a constituent of certain vegetable and essential oils. Research has identified its presence in:

Soybean Oil: Studies on the production of biodiesel from soybean oil have identified this compound as one of the resulting fatty acid methyl esters (FAMEs). asianpubs.org

Antiaris africana Root Oil: The essential oil from the root of Antiaris africana contains this compound as a significant component, measured at 17.3%. scispace.comresearchgate.netafricaresearchconnects.com

Eichhornia crassipes (Water Hyacinth) Volatile Oil: The volatile oil from the leaves of this aquatic plant contains (E)-methyl-13-octadecenoate, although in a very small percentage (0.03%). chemsociety.org.ng

Garcinia gummi-gutta Seed Oil: In the analysis of methyl esters from Garcinia gummi-gutta seed oil, this compound was identified as a monounsaturated fatty acid. asme.org

Canarium schweinfurthii (Parsley Fruit) Seed Oil: Analysis of the methyl esters from the seed oil of Canarium schweinfurthii revealed the presence of methyl-13-octadecenoate at 2.396%. researchgate.net

Metabolomic studies, often employing gas chromatography-mass spectrometry (GC-MS), have identified this compound in various plant tissues and extracts. researchgate.net

Leucas aspera Methanolic Extract: The methanolic extract of this medicinal plant was found to contain this compound at a concentration of 5.33%. nih.gov

Cinnamomum tamala Leaf Extract: GC-MS analysis of the ethanol (B145695) leaf extract of Cinnamomum tamala showed the presence of this compound, accounting for 1.304% of the constituents. ijpsonline.comijpsonline.com

Solena amplexicaulis Tuber Extract: The tuber extracts of this plant were found to contain trans-13-octadecenoic acid, methyl ester. nih.gov

Arisaema tortuosum Leaf and Tuber Extracts: Cis-13-octadecenoic acid, methyl ester was identified in the extracts of this plant. semanticscholar.org

Maranthes polyandra: Research on this African tree has identified this compound as a component. mdpi.com

Eremomastax speciosa Leaves: The methanol (B129727)/methylene (B1212753) chloride extract of the leaves of this plant contained this compound at 0.59%. researchgate.netdicames.online

Durio zibethinus Wood Bark: The methanol extract of the wood bark of the durian tree was found to contain trans-13-octadecenoic acid, methyl ester at 29.34% in one of its fractions. arcjournals.org

Impatiens Species Essential Oils: Fatty acid methyl esters, including trans-methyl 13-octadecenoate, were identified as major components in the essential oils of selected Impatiens species. nih.gov

Boswellia papyrifera Extracts: this compound was identified as one of the thirteen major and minor compounds in extracts of Boswellia papyrifera. researchgate.net

Fungi: GC-MS studies have also identified this compound in inedible mushrooms of the genus Agaricus, specifically A. placomyces and A. pseudopratensis, as well as in Agaricus bisporus. researchgate.netresearchgate.net

Table 1: Presence of this compound in Plant-Derived Materials

The compound has also been identified in processed products derived from plants.

Jujube Honey: this compound was detected as a specific volatile organic compound in jujube honey that had been contaminated with high concentrations of the yeast Zygosaccharomyces rouxii. nih.gov It was absent in uncontaminated honey samples. researchgate.net

Distribution in Animal Systems and Associated Products

This compound is not limited to the plant kingdom and has been found in various animal-derived samples.

Waste Animal Fats: Biodiesel produced from waste animal fats has been shown to contain this compound, with concentrations varying from 2.44% to 47.29%. researcher.life

Iraqi Buffalo Milk Fat: Analysis of the fat from Iraqi buffalo (Bubalus bubalis) milk identified this compound at a concentration of 0.31%. uobasrah.edu.iq

Marine environments are another source of this fatty acid methyl ester.

Marine Sponges: (Z)-17-methyl-13-octadecenoic acid, a related compound, was identified in the Caribbean sponge Calyx podatypa and the sponge Polymastia penicillus. nih.gov While not the methyl ester, this indicates the presence of the 13-octadecenoic acid backbone in these organisms.

Marine Red Seaweeds: In a study of marine red seaweeds, this compound was detected in Jania rubens (0.37%), Corallina mediterranea, and Pterocladia capillacea. tandfonline.com

Marine Bacteria: The compound has been isolated from Thermotoga maritima marine bacteria.

Green Microalgae: The aquatic green microalga Monoraphidium convolutum was found to produce this compound, with its concentration being influenced by the growth medium. ekb.eg

Table 2: Presence of this compound in Animal and Marine Systems

Association with Microbial Activity and Fermentation Processes

This compound, a fatty acid methyl ester, has been identified in various contexts related to microbial activity, including in fermented foods and as a metabolic byproduct of specific fungi and bacteria. Its presence often correlates with the metabolic processes inherent to these microorganisms during fermentation or growth.

The following table summarizes the detection of this compound in various fermented substrates.

| Fermented Product | Microbial Context | Finding |

| Doenjang (Korean Soybean Paste) | Fermentation of soybean blocks (meju) | Identified as a main volatile compound in meju. researchgate.net |

| Fermented Maize | Natural and controlled fermentation with Lactobacillus sp. | Detected as trans-13-octadecenoic acid, methyl ester; content influenced by specific microbial strains. nih.gov |

| Ting (Fermented Sorghum) | Fermentation with Lactobacillus fermentum | Identified as a metabolite whose presence is linked to the lipolytic activity of the bacteria. frontiersin.org |

Endophytic fungi, which reside within plant tissues, are known producers of a wide array of secondary metabolites, including fatty acid methyl esters. jocpr.com Several studies have specifically identified this compound as a product of these fungi. For instance, a GC-MS analysis of an ethyl acetate (B1210297) extract from the endophytic fungus Paecilomyces sp. identified (E)-9, cis-13-Octadecenoic acid, methyl ester as a major component, constituting 48.6% of the identified compounds. nih.gov Another study on an endophytic Fusarium napiforme isolated from guava leaves also detected trans-13-Octadecenoic acid, methyl ester. researchgate.net Furthermore, research on endophytic fungi from the medicinal plant Vernonia anthelmintica identified Methyl (13Z)-octadecenoate in the crude extract of the fungus Aspergillus sp. Lk10. nih.gov

The table below details instances of this compound production by various endophytic fungi.

| Endophytic Fungus | Host Plant | Compound Identified | Relative Abundance/Note |

| Paecilomyces sp. | Moringa oleifera | (E) 9, cis-13-Octadecenoic acid, methyl ester | 48.6% of identified components. nih.gov |

| Fusarium napiforme | Psidium guajava (Guava) | trans-13-Octadecenoic acid, methyl ester | Detected in crude extract. researchgate.net |

| Aspergillus sp. Lk10 | Vernonia anthelmintica | Methyl (13Z)-octadecenoate | 1.08% of the extract. nih.gov |

The analysis of fatty acid methyl esters (FAMEs) is a standard method for characterizing the lipid composition of bacterial membranes. nih.govmdpi.com Within this context, this compound has been identified in the lipid profiles of certain bacteria. A study investigating the membrane lipid composition of Escherichia coli in relation to antibiotic resistance detected the presence of Methyl-13-octadecenoate. nih.govsemanticscholar.org The compound was found in one of the eleven E. coli strains analyzed, highlighting its variable presence within the species. nih.govsemanticscholar.org The fatty acid composition of bacterial membranes is crucial as it can influence the penetration or binding of antimicrobial agents. semanticscholar.org

The table below indicates the profiling of this compound in bacterial lipids.

| Bacterial Species | Research Focus | Finding |

| Escherichia coli | Antibiotic Resistance and Membrane Lipid Composition | Methyl-13-octadecenoate was detected in the fatty acid profile of one of the analyzed strains. nih.govsemanticscholar.org |

Biosynthesis and Metabolic Pathways

Endogenous Metabolic Transformations in Organisms

Methyl 13-octadecenoate is integrated into the broader network of lipid and fatty acid metabolism. Enzymes such as lipases and esterases can metabolize this compound by hydrolyzing the ester bond, which results in the release of a free fatty acid and methanol (B129727). The free fatty acid can then enter various metabolic pathways.

As a component of cell membranes, this compound can influence membrane fluidity and permeability. This integration can subsequently affect cellular functions that are dependent on membrane characteristics, including signal transduction and the transport of molecules across the membrane. The fatty acid profile of dietary fats, which can include 13-octadecenoic acid, is a subject of nutritional studies due to its association with health benefits like cardiovascular health.

In some organisms, fatty acids are elongated to create longer chains. For instance, in the ithomiine butterfly Ithomia salapia, it is proposed that a Δ11-desaturase acts on palmitic acid, which is then elongated to form (Z)-3-hydroxy-13-octadecenoic acid. beilstein-journals.org

Table 1: Key Metabolic Roles of this compound

| Metabolic Process | Enzymes Involved | Cellular Location | Significance |

|---|---|---|---|

| Hydrolysis | Lipases, Esterases | - | Releases free fatty acid and methanol for further metabolism. |

| Membrane Integration | - | Cell Membrane | Affects membrane fluidity and permeability, influencing cellular processes. |

| Fatty Acid Elongation | Desaturases, Elongases | Endoplasmic Reticulum | Contributes to the synthesis of longer-chain fatty acids. beilstein-journals.org |

Following absorption in the intestine, fatty acids are transported within cells to the endoplasmic reticulum for re-esterification into triacylglycerols. nih.gov This intracellular movement is a critical step in lipid metabolism. While the specific role of this compound in this transport process is not extensively detailed, it is known to be a component of lipids and can be found in various cellular compartments, including the cell membrane and adiposomes. foodb.cahmdb.ca

The transport of fatty acids across the cell membrane can be facilitated by proteins such as CD36 and fatty acid transport protein 4 (FATP4). nih.gov Once inside the cell, cytoplasmic fatty acid-binding proteins (FABPs) bind to fatty acids, trafficking them to different metabolic fates. nih.gov

Enzymatic Synthesis and Bioconversion Pathways

Fatty acid desaturases are enzymes that introduce double bonds into fatty acyl chains. In some cases, this is followed by elongation. For example, the biosynthesis of the sex pheromone in the processionary moth, Thaumetopoea pityocampa, involves a desaturase that catalyzes the formation of (Z)-13-hexadecen-11-ynoic acid. pnas.org This process highlights the role of desaturases in creating specific unsaturated fatty acids.

In cancer cells, a rewiring of fatty acid metabolism has been observed, where palmitate is desaturated to sapienate. This unusual fatty acid and its elongation product, cis-8-octadecenoate, can be used for membrane synthesis, demonstrating plasticity in fatty acid desaturation and elongation pathways. nih.gov The enzyme FADS3 acts as a methyl-end fatty acyl-CoA desaturase, introducing a cis double bond near the methyl end of the fatty acyl chain. uniprot.org For example, it can desaturate (11E)-octadecenoate to (11E,13Z)-octadecadienoate. uniprot.org

Peroxygenases are enzymes that can catalyze the epoxidation of unsaturated fatty acids. In oat (Avena sativa), a peroxygenase pathway is involved in the synthesis of epoxy fatty acids. researchgate.netnih.govnih.gov This pathway utilizes a peroxygenase, such as AsPXG1, which can use hydroperoxides as oxygen donors to epoxidize unsaturated fatty acids like oleic acid and linoleic acid. researchgate.netnih.govnih.gov

When linoleic acid is incubated with a mixture of AsPXG1 and a lipoxygenase (AsLOX2), it can produce 12,13-epoxy-9-cis-octadecenoic acid. researchgate.netnih.govnih.gov This demonstrates the role of peroxygenases in the formation of epoxy derivatives of octadecenoic acids.

Lipoxygenases are enzymes that catalyze the incorporation of molecular oxygen into polyunsaturated fatty acids, forming hydroperoxides. acs.org Soybean lipoxygenase-1 (SBLO-1), for instance, converts linoleic acid to 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD). acs.org

Under certain conditions, 13-HPOD can undergo further reactions. For example, anaerobic photolysis of methyl 13(S)-hydroperoxy-9(Z)-11(E)-octadecadienoate can lead to the formation of various products, including methyl-12,13-epoxy-9-hydroxy-10-trans-octadecenoate. tandfonline.com Additionally, the decomposition of linoleic acid hydroperoxides can yield products such as methyl 13-hydroxy-trans-9,10-epoxy-trans-11-octadecenoate. capes.gov.br

Table 2: Enzymatic Pathways Involving Octadecenoate Derivatives

| Pathway | Key Enzyme(s) | Substrate(s) | Product(s) | Organism/System |

|---|---|---|---|---|

| Desaturation/Elongation | Desaturases, Elongases | Palmitic acid | (Z)-3-hydroxy-13-octadecenoic acid | Ithomia salapia (butterfly) beilstein-journals.org |

| Peroxygenase Pathway | Peroxygenase (AsPXG1), Lipoxygenase (AsLOX2) | Linoleic acid | 12,13-epoxy-9-cis-octadecenoic acid | Avena sativa (oat) researchgate.netnih.govnih.gov |

| Lipoxygenase Pathway | Lipoxygenase (SBLO-1) | Linoleic acid | 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) | Soybean acs.org |

| Hydroperoxide Decomposition | - | Methyl 13-hydroperoxy-octadecadienoate | Methyl-12,13-epoxy-9-hydroxy-octadecenoate | Anaerobic photolysis tandfonline.com |

Oxidative Modification Mechanisms and Degradation Studies

This compound, like other unsaturated fatty acid esters, is susceptible to oxidative modification. These processes can occur through non-enzymatic lipid peroxidation or via specific enzymatic pathways, leading to a variety of oxidized products. The double bond at the C13 position is a primary site for these reactions. cymitquimica.com

Formation as a Product of Lipid Peroxidation

This compound and its related hydroxy or keto derivatives can be formed during the oxidative degradation of more complex polyunsaturated fatty acids, such as linoleic acid. Lipid peroxidation is a free-radical-driven chain reaction that degrades lipids, and its products are often studied as their more stable methyl esters for analytical purposes.

One of the major initial products of linoleic acid peroxidation is coriolic acid, which is (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid. nih.gov The subsequent free radical oxidation of coriolic acid, particularly under conditions of oxidative stress simulated by agents like the Fenton reagent (Fe²⁺/H₂O₂), yields a range of oxidized products. nih.gov When these products are analyzed as their methyl esters, they provide insight into the types of structures that can arise, which include keto and epoxy derivatives of octadecenoates. nih.gov Studies have shown that the reaction of coriolic acid with Fenton's reagent leads to significant substrate consumption, forming a defined pattern of oxidized derivatives. nih.gov

Enzymatic or oxygen radical-catalyzed peroxidation of linoleic acid produces a diverse array of oxidized lipids, including hydroperoxides (HpODEs), hydroxides (HODEs), and oxo-octadecadienoic acids (oxoODEs). nih.gov These reactions are fundamental in various biological processes and can lead to the formation of complex signaling molecules.

Enzymatic and Chemical Oxidation Pathways

The oxidation of this compound and related structures can proceed through both enzymatic and non-enzymatic chemical routes.

Chemical Oxidation:

The double bond in this compound makes it reactive and susceptible to oxidation. cymitquimica.com Chemical oxidation can be initiated by agents like molecular oxygen or hydrogen peroxide. These reactions can lead to the formation of various oxidation products, such as hydroperoxides and epoxides.

A well-studied example of chemical oxidation involves the reaction of related hydroxy fatty acids with the Fenton reagent, which generates hydroxyl radicals. This process models the free radical oxidation that occurs during lipid peroxidation. nih.gov Mechanistic studies, including those using deuterium (B1214612) labeling, confirm a free radical pathway that often begins with hydrogen atom abstraction at the carbon bearing a hydroxyl group (e.g., C-13 in coriolic acid). nih.gov This initial step leads to the formation of several major oxidized products, which are typically isolated and characterized as their methyl esters for stability and analytical tractability. nih.gov

Enzymatic Oxidation:

In biological systems, specific enzymes catalyze the oxidation of fatty acids. For instance, the metabolism of Methyl (Z)-13-octadecenoate can be initiated by lipases and esterases that hydrolyze the ester bond, releasing the free fatty acid and methanol. However, the primary enzymatic oxidation of the fatty acid chain itself is carried out by other enzymes.

Enzymes such as lipoxygenases are key in the oxidation of polyunsaturated fatty acids. For example, the formation of specific oxidized derivatives of linoleic acid, which are structurally related to 13-octadecenoate, is catalyzed by the consecutive actions of 12-R-lipoxygenase and e-lipoxygenase-3. nih.gov These enzymatic reactions are highly specific and produce particular stereoisomers of oxidized products, such as 13-(R)-hydroxy-9(R),10(R)-trans-epoxy-(11E)-octadecenoate (13,9-HEL). nih.gov These hydroxy-epoxide derivatives can be further metabolized by other enzymes like soluble epoxide hydrolase. nih.gov

Data Tables

Table 1: Major Products from the Free Radical Oxidation of Coriolic Acid Methyl Ester Data derived from studies using Fenton reagent. nih.gov

| Product Name | Formulation | Yield (%) |

| (9Z,11E)-13-oxo-9,11-octadecadienoate methyl ester | Methyl ester of a keto-dienoic acid | 40 |

| (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate methyl ester | Methyl ester of a hydroxy-epoxy-monoenoic acid | 15 |

| (10E)-9-hydroxy-13-oxo-10-octadecenoate methyl ester | Methyl ester of a hydroxy-keto-monoenoic acid | 10 |

Table 2: Overview of Oxidation Pathways

| Pathway | Catalyst/Reagent | Key Intermediates/Precursors | Major Products (as methyl esters) | Reference |

| Chemical Oxidation | Hydrogen peroxide, molecular oxygen | Methyl (Z)-13-octadecenoate | Hydroperoxides, epoxides | |

| Free Radical Oxidation | Fenton reagent (Fe²⁺/EDTA/H₂O₂) | Coriolic acid (from linoleic acid peroxidation) | 13-oxo-9,11-octadecadienoate, 9,10-epoxy-13-hydroxy-11-octadecenoate, 9-hydroxy-13-oxo-10-octadecenoate | nih.gov |

| Enzymatic Oxidation | 12-R-lipoxygenase, e-lipoxygenase-3 | Linoleic acid | 13-(R)-hydroxy-9(R),10(R)-trans-epoxy-(11E)-octadecenoate (13,9-HEL) | nih.gov |

Biological Roles and Functional Research

Modulation of Cellular and Biochemical Signaling

Methyl 13-octadecenoate and its related forms have been observed to modulate critical signaling pathways within the body. This includes the activation of nuclear receptors, influence over cell life and death cycles, and the inhibition of specific enzymes.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Research indicates that derivatives and parent compounds of this compound are capable of activating Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation. nih.gov The parent fatty acid, cis-13-octadecenoic acid, can activate these nuclear receptors. Specifically, related compounds like 13-hydroxyoctadecadienoic acid (13-HODE) have been shown to directly activate PPAR-gamma (PPARγ). wikipedia.org Further studies have demonstrated that other hydroxy fatty acids are potent activators of PPARα. nih.gov This activation of PPARs suggests a role for these lipids in managing cellular energy homeostasis and inflammatory responses.

Influence on Cell Signaling Pathways (e.g., Apoptosis, Cell Proliferation)

This compound has demonstrated notable effects on fundamental cellular processes such as apoptosis (programmed cell death) and cell proliferation. In vitro studies have shown that the (Z)-isomer of this compound can exert cytotoxic effects on various cancer cell lines, including those of the liver and breast, through the induction of apoptosis and cell cycle arrest. The cis-13-octadecenoic acid, methyl ester form has been specifically identified for its apoptosis agonist activity. europeanreview.org

Furthermore, research on a fraction derived from Lansium domesticum leaves identified trans-13-octadecenoic acid, methyl ester as a key bioactive compound. ekb.eg This fraction was found to induce cell cycle arrest and promote apoptosis in 4T1 murine breast cancer cells, with its activity linked to the upregulation of the p53 tumor suppressor protein. ekb.eg The capacity of these compounds to trigger apoptosis in cancer cells highlights their potential in oncological research. echemcom.com

Enzyme Inhibition Studies (e.g., DNA Topoisomerase IB, Fatty Acid Metabolism Enzymes)

A significant area of research has been the enzyme inhibitory activity of this compound and its analogs. One of the most prominent findings is the inhibition of DNA topoisomerase IB from the parasite Leishmania donovani. nih.govresearchgate.netnih.gov This enzyme is vital for DNA replication and repair in the parasite, which is responsible for the disease leishmaniasis. Both (Z)-13-octadecenoic acid methyl ester and the related (Z)-17-methyl-13-octadecenoic acid have been shown to inhibit this enzyme, indicating their potential as antiprotozoal agents. nih.govnih.govresearchgate.net

Beyond this, extracts containing trans-13-octadecenoic acid have shown inhibitory effects against other enzymes, such as α-glucosidase and xanthine (B1682287) oxidase, which are relevant to metabolic disorders. mdpi.com The parent fatty acid, cis-13-octadecenoic acid, is also known to inhibit certain enzymes involved in fatty acid metabolism.

Interactive Table: Enzyme Inhibition by this compound and Related Compounds

| Compound/Extract | Target Enzyme | Organism/System | Observed Effect | Reference(s) |

|---|---|---|---|---|

| (Z)-13-Octadecenoic acid methyl ester | DNA Topoisomerase IB | Leishmania donovani | Inhibition at 50 µM | |

| (Z)-17-Methyl-13-octadecenoic acid | DNA Topoisomerase IB | Leishmania donovani | Complete inhibition at 50 µM | nih.govnih.govresearchgate.net |

| Extract containing trans-13-octadecenoic acid | α-Glucosidase | Not specified | Inhibitory activity | mdpi.com |

| Extract containing trans-13-octadecenoic acid | Xanthine Oxidase | Not specified | Inhibitory activity | mdpi.com |

| cis-13-Octadecenoic acid | Fatty Acid Metabolism Enzymes | Cellular systems | Inhibition |

Interactions within Microbial Ecosystems and Pathogen Research

This compound also plays a role in the complex world of microorganisms, influencing their growth and exhibiting direct action against various pathogens.

Impact on Microbial Growth and Community Dynamics

The influence of this compound extends to microbial ecosystems. For instance, in the context of food fermentation, methyl cis-13-octadecenoate has been found to positively correlate with the presence of beneficial bacteria such as Leuconostoc and Paucilactobacillus. In a different context, the compound was identified in the membranes of Escherichia coli, where the fatty acid composition can be associated with the development of antimicrobial resistance. nih.gov These findings suggest that the compound can be a factor in shaping microbial community structures and functions.

Investigations into Antimicrobial Properties (Antibacterial, Antifungal)

Extensive research has highlighted the antimicrobial properties of this compound. Both cis and trans isomers, as well as extracts containing them, have demonstrated efficacy against a range of bacterial and fungal pathogens. semanticscholar.orgmdpi.com

Studies have shown its effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound has also been identified as a component in extracts active against Pectobacterium species and Ralstonia solanacearum. nih.gov Its antifungal activity has been noted against pathogenic fungi including Candida albicans and Rhizoctonia solani. gjesm.netnih.gov The presence of trans-13-octadecenoic acid, methyl ester in goat margarine was associated with antibacterial activity against Salmonella typhimurium. semanticscholar.org

Interactive Table: Antimicrobial Activity of this compound

| Isomer/Source | Target Microorganism | Type | Finding | Reference(s) |

|---|---|---|---|---|

| trans-13-Octadecenoic acid methyl ester | Staphylococcus aureus | Gram-positive Bacteria | Significant antimicrobial activity | |

| trans-13-Octadecenoic acid methyl ester | Escherichia coli | Gram-negative Bacteria | Significant antimicrobial activity | |

| (Z)-13-Octadecenoic acid methyl ester | Escherichia coli | Gram-negative Bacteria | MIC of 50 µg/mL | |

| (Z)-13-Octadecenoic acid methyl ester | Staphylococcus aureus | Gram-positive Bacteria | MIC of 50 µg/mL | |

| trans-13-Octadecenoic acid, methyl ester | Salmonella typhimurium | Gram-negative Bacteria | High antibacterial activity | semanticscholar.org |

| Extract containing trans-13-octadecenoic acid | Pectobacterium carotovorum | Gram-negative Bacteria | Inhibition zone of 13.33 mm | nih.gov |

| Extract containing this compound | Candida albicans | Fungus (Yeast) | Antifungal activity | gjesm.net |

| Extract containing (E) 9, cis-13-Octadecenoic acid, methyl ester | Rhizoctonia solani | Fungus (Mold) | Antifungal activity | nih.gov |

Research into Inflammation and Oxidative Stress Responses

The roles of this compound in modulating inflammation and oxidative stress have been a subject of scientific inquiry, primarily through its identification in bioactive natural extracts.

The anti-inflammatory potential of this compound, particularly its trans isomer, has been identified in several studies. The compound is thought to act by modulating inflammatory pathways and decreasing the production of pro-inflammatory cytokines.

One in-vitro investigation focusing on trans-13-octadecenoic acid, methyl ester demonstrated a significant reduction in the levels of key inflammatory markers. Following treatment with the compound, a decrease in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was observed, suggesting a tangible anti-inflammatory effect. Furthermore, this compound has been identified as a component in extracts from various organisms, such as the endophytic fungus Alternaria tenuissima and the plant Solena amplexicaulis, which are noted for their anti-inflammatory and cancer-preventive properties. ekb.egmdpi.com

| Compound | Model | Key Findings | Source |

|---|---|---|---|

| trans-13-Octadecenoic acid, methyl ester | In vitro inflammation model | Reduction in TNF-alpha and IL-6 levels | |

| trans-13-Octadecenoic acid, methyl ester | Component of Solena amplexicaulis tuber extract | Associated with anti-inflammatory properties | mdpi.com |

Other Investigated Biological Activities

Beyond its effects on inflammation and protozoa, research has extended to other potential therapeutic applications of this compound.

The anticancer potential of this compound has been explored in vitro. Extracts from endophytic fungi containing trans-13-octadecenoic acid, methyl ester were found to have a strong cytotoxic effect on both liver (HepG2) and breast (MCF-7) cancer cell lines. ekb.eg

In another study, This compound isolated from the plant Carissa carandas was evaluated for its cytotoxicity. The compound demonstrated good selective cytotoxicity against the NCI-H460 human lung cancer cell line, without showing toxicity towards a normal cell line at concentrations up to 250 µM. stuartxchange.org This selectivity is a desirable characteristic in the development of potential anticancer agents.

| Compound/Extract | Cell Line | Activity | Source |

|---|---|---|---|

| Extract containing trans-13-Octadecenoic acid, methyl ester | HepG2 (Liver Cancer) | Strong cytotoxicity | ekb.eg |

| Extract containing trans-13-Octadecenoic acid, methyl ester | MCF-7 (Breast Cancer) | Strong cytotoxicity | ekb.eg |

| This compound | NCI-H460 (Lung Cancer) | Good selective cytotoxicity | stuartxchange.org |

The antioxidant activity of this compound is one of its most frequently cited biological properties. It is often identified as a key constituent in natural extracts that exhibit significant antioxidant effects. For example, trans-13-octadecenoic acid, methyl ester was identified as a dominant compound in an extract of Sargassum cristaefolium that showed notable antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an ethyl acetate (B1210297) fraction of the extract yielding an IC₅₀ value of 0.71 mg/mL. bio-conferences.org The compound's mechanism is attributed to its ability to scavenge free radicals, which helps to prevent the oxidative stress linked to various chronic diseases. It has been detected in numerous GC-MS analyses of extracts from fungi, algae, and plants that were being investigated for their antioxidant potential. ekb.egcurrentsci.combioflux.com.ro

Derivatives and Structural Variants in Academic Research

Geometric and Positional Isomers of Methyl Octadecenoate

Comparative Research on cis- and trans-13-Octadecenoic Acid Methyl Esters

The geometric isomers, cis- and trans-13-octadecenoic acid methyl esters, exhibit distinct properties and natural occurrences. The cis-isomer, known as methyl (13Z)-13-octadecenoate, is characterized by a double bond at the 13th carbon in a cis configuration. nist.gov In contrast, the trans-isomer, or methyl (13E)-13-octadecenoate, has the same double bond position but in a trans configuration. nist.gov

From a chemical perspective, the trans isomer generally possesses a higher melting point and greater oxidative stability due to its more linear geometry. This structural difference also influences their separation and identification in analytical procedures. For instance, gas chromatography-mass spectrometry (GC-MS) is a common method to differentiate these isomers based on their retention times and mass spectra. nih.govresearchgate.net

In terms of natural distribution, the cis-isomer has been identified in various sources. It constitutes a significant portion (43.89%) of the fatty acid methyl esters found in broccoli-based vegan snacks. Additionally, it has been detected in date palm leaflet extracts and the seed oil of Raphia taedigera. researchgate.netechemcom.com The trans-isomer has been found in the methanolic extract of endophytic fungi isolated from ornamental plants and in coffee. nih.govekb.eg

Table 1: Comparative Properties of cis- and trans-13-Octadecenoic Acid Methyl Esters

| Property | cis-13-Octadecenoic Acid Methyl Ester | trans-13-Octadecenoic Acid Methyl Ester |

| IUPAC Name | methyl (13Z)-13-octadecenoate | methyl (13E)-13-octadecenoate nist.gov |

| Molecular Formula | C₁₉H₃₆O₂ nist.gov | C₁₉H₃₆O₂ nist.gov |

| Molecular Weight | 296.49 g/mol | 296.49 g/mol |

| Natural Occurrence | Broccoli-based snacks (43.89%) , date palm leaflets researchgate.net, Raphia taedigera seed oil echemcom.com | Endophytic fungi ekb.eg, coffee nih.gov |

| Stability | Less stable, more prone to oxidation | More stable due to linear geometry |

Studies on other Monounsaturated Methyl Octadecenoates (e.g., Methyl 11-Octadecenoate, Methyl 9-Octadecenoate)

Beyond the 13-octadecenoate isomer, other positional isomers of monounsaturated methyl octadecenoates are subjects of scientific investigation, notably methyl 11-octadecenoate and methyl 9-octadecenoate.

Methyl 11-octadecenoate , also known as methyl cis-vaccenate, has been isolated from natural sources such as the stembark of Celtis integrifolia and the seeds of Acacia nilotica. journalaprj.comescientificpublishers.com Research has explored its potential biological activities, including antidiarrhoeal and antimicrobial properties. escientificpublishers.comresearchgate.net For instance, the ethyl acetate (B1210297) extract of Acacia nilotica seeds, which contains methyl 11-octadecenoate, demonstrated significant activity against various bacteria and fungi. escientificpublishers.com

Methyl 9-octadecenoate , commonly known as methyl oleate (B1233923), is one of the most abundant monounsaturated fatty acid methyl esters in nature. atamanchemicals.com It serves as a crucial intermediate in the production of various products, including detergents, emulsifiers, and lubricants. atamanchemicals.com In academic research, it is frequently used as a standard for chromatographic analysis. atamanchemicals.comscbt.com Studies involving methyl oleate often focus on its chemical transformations, such as self-metathesis reactions to produce other valuable chemicals. researchgate.net

Table 2: Overview of Monounsaturated Methyl Octadecenoate Isomers

| Compound | Common Name | Key Research Findings | Natural Sources |

| Methyl 11-Octadecenoate | Methyl cis-vaccenate | Exhibits antidiarrhoeal and antimicrobial activities. escientificpublishers.comresearchgate.net | Celtis integrifolia (stembark) journalaprj.com, Acacia nilotica (seeds) escientificpublishers.com |

| Methyl 9-Octadecenoate | Methyl oleate | Widely used as a chemical intermediate and chromatographic standard. atamanchemicals.com | Major component of many natural oils and fats. atamanchemicals.com |

Oxygenated Derivatives of Methyl 13-Octadecenoate

Epoxy Fatty Acid Methyl Esters (e.g., Methyl 12,13-Epoxy-9-oxo-11-octadecenoate, Methyl 9,10-Epoxy Stearate)

Oxygenated derivatives, particularly epoxy fatty acid methyl esters, represent a significant area of research. These compounds are formed through the oxidation of unsaturated fatty acids.

Methyl 12,13-epoxy-9-oxo-11-octadecenoate is an epoxyoxoene fatty ester that has been studied for its reactivity. Research has shown that this compound can participate in Strecker-type degradation of amino acids, such as phenylalanine, producing phenylacetaldehyde (B1677652). nih.govacs.org This reaction is significant in the context of food chemistry and the development of flavors during processing. The synthesis of this compound can be achieved from the 13-hydroperoxy derivative of linoleic acid through a series of oxidation, esterification, and epoxidation steps. acs.org

Methyl 9,10-epoxy stearate is another well-studied epoxy fatty acid methyl ester. ontosight.ai It is often used as a model compound to understand lipid metabolism and the toxicological and pharmacological effects of epoxide-containing compounds. ontosight.ai The presence of the reactive epoxy ring makes it a useful substrate in enzyme assays for epoxide hydrolases. ontosight.ai Furthermore, it serves as a monomer in the synthesis of polymers like epoxy resins. ontosight.ai

Table 3: Research Highlights of Epoxy Fatty Acid Methyl Esters

| Compound | Key Research Area | Notable Findings |

| Methyl 12,13-Epoxy-9-oxo-11-octadecenoate | Food Chemistry, Reactivity | Degrades phenylalanine to produce phenylacetaldehyde via Strecker degradation. nih.govacs.org |

| Methyl 9,10-Epoxy Stearate | Lipid Metabolism, Polymer Chemistry | Used to study epoxide metabolism and as a monomer for epoxy resins. ontosight.aiontosight.ai |

Hydroperoxy Fatty Acid Methyl Esters (e.g., Methyl 9-Hydroperoxy-12,13-epoxy-10-octadecenoic acid)

Hydroperoxy fatty acid methyl esters are another class of oxygenated derivatives formed during lipid peroxidation.

Methyl 9-hydroperoxy-12,13-epoxy-10-octadecenoic acid is a peroxide compound isolated from the autoxidation products of methyl linoleate. nih.gov Research has revealed its dual role in mitochondrial respiration, acting as both an inhibitor of the NADH dehydrogenase complex and an uncoupler of oxidative phosphorylation. nih.gov This compound was found to inhibit state 3 respiration in rat heart and liver mitochondria when using specific substrates. nih.gov These effects are attributed to the cooperative action of the hydroperoxy and epoxy functional groups. nih.gov

Hydroxy Fatty Acid Methyl Esters (e.g., Methyl (Z)-3-Hydroxy-13-octadecenoate)

Hydroxy fatty acid methyl esters are also important derivatives with diverse biological relevance.

Methyl (Z)-3-hydroxy-13-octadecenoate has been identified in the natural extracts of the androconia (scent glands) of the ithomiine butterfly, Ithomia salapia. beilstein-journals.orgsemanticscholar.org The absolute configuration of the naturally occurring compound was determined to be (R). beilstein-journals.org The separation of its enantiomers has been achieved using gas chromatography, which is crucial for studying its biological function and biosynthesis. researchgate.netresearchgate.net The presence of positional isomers of unsaturated fatty acid derivatives in these butterflies suggests the activity of different desaturase enzymes. semanticscholar.org

Branched-Chain Derivatives

Branched-chain fatty acids are a class of fatty acids that contain one or more methyl groups on the carbon chain. This branching can influence the melting point, fluidity, and metabolic fate of the fatty acid. Research into iso- and anteiso-branched fatty acids, which have a methyl group on the penultimate or antepenultimate carbon atom, respectively, has revealed their presence in various organisms and their potential biological activities.

A notable example of an iso methyl-branched octadecenoic acid is (Z)-17-methyl-13-octadecenoic acid. This unusual fatty acid was first identified in the phospholipids (B1166683) of the North-East Atlantic sponge Polymastia penicillus nih.gov. It is characterized by a cis double bond at the 13th position and a methyl group at the 17th position of the eighteen-carbon chain nih.gov.

Subsequent research has focused on the biological activity of this marine fatty acid. Studies have demonstrated that (Z)-17-methyl-13-octadecenoic acid exhibits antiprotozoal activity against Leishmania donovani, the parasite responsible for leishmaniasis nih.govresearchgate.net. It was found to be cytotoxic to L. donovani promastigotes with a 50% effective concentration (EC₅₀) of 19.8 µg/mL nih.gov. Further investigation into its mechanism of action revealed that it inhibits the leishmania DNA topoisomerase IB enzyme at a concentration of 50 µM nih.govresearchgate.net. This finding suggests that iso-monounsaturated fatty acids could be a promising class of compounds for the development of new antiprotozoal agents researchgate.net.

| Research Highlight: (Z)-17-Methyl-13-octadecenoic acid | |

| Natural Source | Sponge (Polymastia penicillus) nih.gov |

| Key Structural Features | Iso-methyl branch at C-17, cis double bond at C-13 nih.gov |

| Synthesis | First total synthesis achieved in 7 steps with 45% overall yield nih.govnih.gov |

| Biological Activity | Antiprotozoal against Leishmania donovani (EC₅₀ = 19.8 µg/mL) nih.gov |

| Mechanism of Action | Inhibition of leishmania DNA topoisomerase IB nih.govresearchgate.net |

Other Esterified Derivatives (e.g., Isoprenyl Esters)

Beyond the common methyl esters, research has explored other esterified forms of fatty acids, which can lead to compounds with novel functions. Isoprenyl esters, formed by the esterification of a fatty acid with an isoprenoid alcohol like geraniol, farnesol, or geranylgeraniol, are found in various natural sources and can possess unique biological roles oup.comnih.gov.

A fascinating example is the discovery of isoprenyl (3-methyl-3-butenyl) esters of 3-acetoxy-octadecenoic acids in the androconia (scent glands) of the male ithomiine butterfly, Ithomia salapia nih.govbeilstein-journals.org. Among the identified compounds was isoprenyl (Z)-3-acetoxy-13-octadecenoate nih.govresearchgate.net. This finding represents a unique combination of fatty acid and terpene biosynthetic pathways nih.govsemanticscholar.org.

The identification of this complex ester required detailed analysis using gas chromatography-mass spectrometry (GC/MS) and gas chromatography-infrared spectroscopy (GC/IR), along with microderivatizations nih.gov. To confirm the structure and determine the absolute configuration, a chemical synthesis of isoprenyl (Z)-3-acetoxy-13-octadecenoate was undertaken nih.govresearchgate.net. The synthesis involved several steps, including the creation of the 3-hydroxyoctadecenoate backbone, followed by transesterification with 3-methyl-3-buten-1-ol (B123568) and subsequent acetylation nih.gov. The absolute configuration of the natural product was determined to be R nih.gov.

The presence of this and other related isoprenyl esters in the butterfly's scent glands suggests a role in chemical communication, potentially for species recognition and reproductive isolation beilstein-journals.orgsemanticscholar.org. The discovery of these compounds also points to the activity of specific desaturase enzymes in these insects that can produce the required unsaturated fatty acid precursors beilstein-journals.org.

| Research Highlight: Isoprenyl (Z)-3-acetoxy-13-octadecenoate | |

| Natural Source | Androconia of the butterfly Ithomia salapia nih.govbeilstein-journals.org |

| Compound Class | Isoprenyl ester of an acetoxy fatty acid nih.gov |

| Key Structural Features | Isoprenyl ester, acetoxy group at C-3, cis double bond at C-13 nih.govresearchgate.net |

| Biological Role | Implicated in chemical communication and reproductive isolation beilstein-journals.orgsemanticscholar.org |

| Synthesis | Synthesized to confirm structure and determine absolute configuration (R) nih.gov |

Synthetic Methodologies and Chemical Transformations in Laboratory Research

Total Synthesis Approaches for Specific Isomers and Analogs

The complete chemical synthesis of methyl 13-octadecenoate and its related structures allows for precise control over the stereochemistry and positioning of the double bond, which is often challenging to achieve through isolation from natural sources.

Previous research has highlighted the versatility of acetylide alkylation in creating long-chain fatty acids. nih.govbeilstein-journals.org This method is part of a broader set of two-component cross-coupling reactions used in fatty acid synthesis, which also includes Wittig coupling and organocatalysis. nih.govbeilstein-journals.org

Chemical Derivatization for Research Applications

To explore the chemical and biological properties of this compound, researchers often synthesize a variety of derivatives. These modifications can alter the compound's polarity, reactivity, and interaction with biological systems.

Esterification is a fundamental process for generating analogs of 13-octadecenoic acid. The methyl ester, this compound, is commonly synthesized by reacting the parent fatty acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). This straightforward reaction is also applicable for creating a range of other esters by varying the alcohol used, which is valuable for producing compounds like biodiesel and lubricants. The purity of the resulting esters is typically monitored using techniques like gas chromatography-mass spectrometry (GC-MS).

For more complex applications, such as the synthesis of stable analogs for biological studies, specialized esterification methods are employed. For instance, in the synthesis of stable analogs of oxidized linoleic acid derivatives, esterification with agents like MeOMgCl has been utilized, as it has been shown not to cause epimerization at the α-position. nih.govbeilstein-journals.org

Controlled oxidation and reduction reactions are pivotal for creating a diverse array of this compound derivatives.

Oxidation: The double bond in (Z)-13-octadecenoic acid methyl ester is susceptible to oxidation, which can lead to the formation of products like hydroperoxides and epoxides. These reactions can be carried out using various oxidizing agents, including hydrogen peroxide or molecular oxygen. For example, the oxidation of coriolic acid, a related hydroxy fatty acid, with the Fenton reagent (Fe²⁺/EDTA/H₂O₂) results in several products, including a 13-oxo derivative and various epoxy and hydroxy-ketone compounds. researchgate.net Similarly, the oxidation of linoleic acid can yield epoxy-keto-octadecenoic acid isomers. nih.gov The study of such reactions provides insight into the potential oxidative metabolites of this compound in biological systems and industrial processes.

Reduction: The ester functional group of this compound can be reduced to the corresponding alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride or sodium borohydride. Furthermore, the double bond can be hydrogenated to yield the saturated fatty acid ester, methyl octadecanoate. This is often accomplished using hydrogen gas in the presence of a metal catalyst. These reduction reactions are fundamental in synthetic schemes aimed at producing saturated or alcohol-containing analogs for various research purposes.

Chemo-Enzymatic Synthesis and Biocatalysis

The integration of enzymatic reactions with chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful and environmentally friendly approach for producing this compound and its analogs with high stereoselectivity.

Enzymes, particularly lipases, are widely used as biocatalysts in these processes. For instance, immobilized Candida antarctica lipase (B570770) B (CAL-B) is an effective catalyst for the esterification of fatty acids, operating under mild conditions while preserving the stereochemistry of the molecule. This method provides a green alternative to traditional chemical catalysis.

Chemo-enzymatic strategies have been successfully applied to the synthesis of related hydroxy fatty acids. A notable example is the synthesis of 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which involves a key chemical step of palladium-catalyzed coupling, complemented by the enantioselective enzymatic hydrolysis of an acyloxyoct-l-yne intermediate. tandfonline.com Enzymes such as the lipase from Mucor miehei and even whole-cell systems like baker's yeast have been employed for the kinetic resolution of racemic mixtures in these synthetic routes. tandfonline.com

The biocatalytic production of volatile compounds, including various fatty acid methyl esters, has been observed during fermentation processes. For example, in the production of 'dawadawan botso', a fermented food product, biocatalysis by H. sabdariffa leads to the generation of a complex mixture of compounds, including methyl esters of hydroxylated and unsaturated fatty acids. researchgate.netajol.info This highlights the potential of microbial fermentation for producing a diverse range of fatty acid derivatives.

In Vitro Reconstitution of Biosynthetic Pathways

Understanding the natural synthesis of 13-octadecenoic acid and its esters can be achieved through the in vitro reconstitution of their biosynthetic pathways. This involves isolating and combining the necessary enzymes and substrates in a controlled laboratory setting to mimic the cellular processes.

The biosynthesis of unsaturated fatty acids in many organisms involves a series of desaturase and elongase enzymes. nih.gov For instance, the formation of polyunsaturated fatty acids from linoleic acid is catalyzed by fatty acid desaturases (FADS) and elongases (ELOVL). nih.gov In some insects, a single multifunctional desaturase can catalyze multiple steps in a pheromone biosynthetic pathway, including Δ¹³ desaturation. pnas.org

A patent describes a method for synthesizing (Z)-13-octadecenoic acid in plants by co-expressing a specific protein with other enzymes like a hexadecanoic acid-specific thioesterase and a Z11 desaturase. google.com This suggests a potential biosynthetic pathway that could be reconstituted in vitro.

Furthermore, the biosynthesis of epoxy fatty acids in oats has been shown to occur via a peroxygenase pathway. nih.gov This pathway was successfully reconstituted in vitro using extracts from E. coli expressing an oat peroxygenase and a lipoxygenase. nih.gov When linoleic acid was used as a substrate, this reconstituted system produced epoxy fatty acids, including 12,13-epoxy-9-cis-octadecenoic acid. nih.gov Such in vitro systems are invaluable for elucidating the specific enzymes and mechanisms involved in the formation of this compound and related compounds.

Advanced Analytical Methodologies in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the analysis of Methyl 13-octadecenoate. This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

Qualitative and Quantitative Analysis in Complex Biological and Environmental Matrices

GC-MS is extensively used for both the detection (qualitative) and measurement (quantitative) of this compound in intricate biological and environmental samples. The process typically involves an extraction step, followed by derivatization of fatty acids to their more volatile methyl esters, including this compound, making them suitable for GC analysis.

The technique's high sensitivity and specificity allow for the reliable identification of this compound even at low concentrations within a complex mixture of other components. For instance, research has identified cis-13-Octadecenoic acid, methyl ester in the methanolic extract of Trigonella foenum-graecum (fenugreek) seeds. thepharmajournal.com Similarly, both cis- and trans-13-Octadecenoic acid have been detected in the seed oil of Raphia taedigera and in the leaves of Tamarindus indica. echemcom.comsdiarticle4.com Quantitative analysis is achieved by comparing the peak area of the compound to that of a known concentration of an internal standard. nih.gov This approach is vital for determining the abundance of this compound in various organisms and environmental compartments.

Fatty Acid Methyl Ester (FAME) Profiling for Chemotaxonomy and Metabolomics

Fatty acid methyl ester (FAME) profiling is a powerful technique used in chemotaxonomy to differentiate and classify organisms, particularly microorganisms, based on their unique fatty acid compositions. gcms.czresearchgate.net this compound, as a constituent of the total fatty acid profile, plays a role in this classification. The relative abundance of this compound compared to other FAMEs contributes to a species-specific "fingerprint." These profiles can be influenced by environmental factors such as temperature, which can alter the ratio of unsaturated to saturated fatty acids to maintain cell membrane fluidity. gcms.cz

In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, GC-MS-based FAME analysis helps in understanding metabolic pathways and responses to stimuli. The quantification of individual FAMEs like this compound provides insights into lipid metabolism and its alterations in various physiological or pathological states.

Structural Elucidation via Mass Fragmentation Patterns and Retention Indices

The definitive identification of this compound via GC-MS is accomplished through two key parameters: its mass fragmentation pattern and its retention index.

When the separated compound exits the gas chromatograph and enters the mass spectrometer, it is bombarded with electrons (in electron ionization mode), causing it to break apart into characteristic charged fragments. This fragmentation pattern is essentially a molecular fingerprint. For fatty acid methyl esters, common fragments include the molecular ion (M+), a fragment corresponding to the loss of a methoxy (B1213986) group ([M-31]), and a prominent ion at m/z 74 resulting from a McLafferty rearrangement. researchgate.netresearchgate.net The specific pattern of ions and their relative intensities allows for the unequivocal identification of the compound by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). nist.govnist.govekb.eg

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Potential Fragment Identity |

|---|---|---|

| 55 | 100.0 | Base Peak, Alkyl fragment |

| 41 | 95.0 | Alkyl fragment |

| 69 | 70.1 | Alkyl fragment |

| 83 | 49.0 | Alkyl fragment |

| 74 | 45.2 | McLafferty rearrangement ion [CH3OC(OH)=CH2]+ |

| 265 | 14.1 | [M-31], Loss of methoxy group (•OCH3) |

| 296 | 5.8 | Molecular Ion [M]+ |

Data sourced from NIST Mass Spectrometry Data Center for cis-13-Octadecenoic acid, methyl ester. nist.gov

The retention index is another critical parameter that aids in identification. It normalizes the retention time of a compound relative to a series of known standards (e.g., n-alkanes) run under the same chromatographic conditions. customs.go.jp This value is more reproducible across different instruments and laboratories than the retention time alone, providing an additional layer of confidence in the identification of this compound. customs.go.jp

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy. Unlike standard mass spectrometry which provides a nominal mass (an integer value), HRMS can determine the exact mass to several decimal places. This precision is invaluable for determining the elemental composition of a molecule without ambiguity. For this compound (C19H36O2), the calculated monoisotopic mass is 296.271530387 Da. nih.gov An HRMS instrument would be able to measure a mass very close to this theoretical value, confirming the elemental formula and distinguishing it from other potential compounds that might have the same nominal mass but a different elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the precise molecular structure of a compound. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum, the olefinic protons (–CH=CH–) of the double bond would typically appear in the region of 5.2–5.5 ppm. nih.gov The single methyl group of the ester would produce a characteristic singlet peak, while the numerous methylene (B1212753) (–CH2–) groups of the long alkyl chain would create complex, overlapping signals in the upfield region of the spectrum.

In the ¹³C NMR spectrum, each carbon atom in a unique electronic environment produces a distinct signal. compoundchem.com Key signals for this compound would include the carbonyl carbon (C=O) of the ester group (typically around 174 ppm), the olefinic carbons of the C=C double bond (around 127-130 ppm), the methoxy carbon (–OCH3) of the ester (around 51 ppm), and multiple signals for the methylene carbons of the alkyl chain. researchgate.netcompoundchem.comlibretexts.org The combination of ¹H and ¹³C NMR data provides conclusive evidence for the structural arrangement of atoms, confirming the position of the double bond and the methyl ester group.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com When a sample of this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch or bend). An IR spectrum plots the transmittance of radiation versus the wavenumber of the radiation, revealing these characteristic absorptions.

For this compound, the key functional groups give rise to distinct absorption bands that confirm its identity as an unsaturated methyl ester. libretexts.orglibretexts.org

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C-H (sp²) | Stretching | 3000-3100 | Medium |

| C=O (Ester) | Stretching | 1735-1750 | Strong, Sharp |

| C=C (Alkene) | Stretching | 1640-1680 | Weak to Medium |

| C-O (Ester) | Stretching | 1170-1250 | Strong |

Data sourced from general IR spectroscopy correlation tables. pressbooks.publibretexts.orglibretexts.orgresearchgate.netmasterorganicchemistry.com

The strong, sharp peak around 1740 cm⁻¹ is highly characteristic of the carbonyl (C=O) group in an ester. masterorganicchemistry.com The presence of a carbon-carbon double bond (C=C) is indicated by a weaker absorption in the 1640-1680 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Additionally, C-H stretching vibrations just above 3000 cm⁻¹ are indicative of hydrogens attached to the double-bonded carbons (sp² C-H), distinguishing them from the C-H stretches of the saturated alkyl chain which appear just below 3000 cm⁻¹ (sp³ C-H). pressbooks.pub

Chromatographic Separation Techniques (e.g., Column Chromatography)

The analysis and separation of this compound, along with its various isomers, rely on a range of sophisticated chromatographic techniques. These methods are essential for isolating the compound from complex mixtures, identifying its specific isomeric forms (cis and trans), and quantifying its presence in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including this compound. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. echemcom.com For instance, in the analysis of Raphia taedigera seed oil, both trans-13-Octadecenoic acid, methyl ester and cis-13-Octadecenoic acid were identified using GC-MS. echemcom.com The oven temperature program is crucial for achieving good separation; a program might start at 60°C, ramp up to 150°C, and then further increase to 280°C to elute all compounds. echemcom.com Following separation by GC, the molecules enter the mass spectrometer, which provides detailed mass spectra that aid in the definitive identification of the compounds. echemcom.com The National Institute of Standards and Technology (NIST) maintains a spectral library that includes data for cis-13-Octadecenoic acid, methyl ester, which is a critical reference for compound identification. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) offers another powerful method for separating fatty acid methyl esters. Reverse-phase HPLC, using columns like octadecylsilyl, can separate complex mixtures of FAMEs. nih.gov The separation is typically achieved using a mobile phase of acetonitrile (B52724) and water. nih.gov A significant advantage of HPLC is its ability to resolve geometrical and positional isomers, which can be challenging with other methods. nih.gov Furthermore, combining argentation (silver ion) thin-layer chromatography (TLC) with reverse-phase HPLC provides an effective two-step procedure for both analytical and preparative-scale separation of FAMEs based on their degree of unsaturation. nih.gov Silver ion HPLC has also been successfully used to separate nine different isomers of octadecenoic acid methyl ester. sigmaaldrich.com

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) provides enhanced separation power. sigmaaldrich.com This technique uses two different columns with distinct separation mechanisms. For example, an ionic liquid column coupled with a 50% phenyl polysilphenylene-siloxane column has been shown to provide optimal separation of octadecenoic fatty acid isomers. sigmaaldrich.com

Column chromatography is a fundamental preparative technique used for the initial fractionation of complex lipid extracts. biorxiv.org In this method, a stationary phase, such as silica (B1680970) gel, is packed into a column. The sample is loaded onto the top of the column, and a solvent or a gradient of solvents (mobile phase) is passed through, separating the components based on their affinity for the stationary phase. biorxiv.org For instance, a hexane (B92381) extract can be fractionated using a silica gel column with a hexane-ethanol gradient to separate lipids into different classes before more detailed analysis by GC-MS. biorxiv.org

Table 1: Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Primary Application | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | VF-5MS Capillary Column | Helium | Identification and quantification of volatile and semi-volatile compounds. | echemcom.comnist.gov |

| High-Performance Liquid Chromatography (HPLC) | Octadecylsilyl | Acetonitrile/Water | Separation of FAMEs, including positional and geometrical isomers. | nih.gov |

| Silver Ion HPLC | Silver Ion Column | Acetonitrile/Isopropanol in Hexane | Separation of cis and trans isomers. | sigmaaldrich.com |

| Comprehensive 2D Gas Chromatography (GCxGC) | Ionic Liquid Column (1st D), Phenyl Polysilphenylene-siloxane (2nd D) | Not specified | High-resolution separation of complex isomer mixtures. | sigmaaldrich.com |

| Column Chromatography | Silica Gel | Hexane-Ethanol Gradient | Preparative fractionation of lipid extracts. | biorxiv.org |

Advanced Sample Preparation Protocols for Analytical Studies

The accurate analysis of this compound from biological or chemical matrices necessitates meticulous sample preparation. The primary goal of these protocols is to efficiently extract lipids and convert fatty acids into their corresponding methyl esters (FAMEs), a process known as derivatization, to make them suitable for chromatographic analysis, particularly GC.

A common initial step involves lipid extraction from the sample matrix. For instance, dried and ground plant material can be subjected to maceration with a solvent like hexane to yield a lipid-rich extract. biorxiv.org Another method uses a chloroform/methanol (B129727) mixture to separate an oily layer containing lipids from an alcoholic layer. ekb.eg

Following extraction, the fatty acids within the lipid fraction must be converted to FAMEs. This derivatization is crucial because the resulting methyl esters are more volatile and less polar than their free fatty acid counterparts, leading to better chromatographic separation and peak shape in GC analysis. perlan.com.pl Several methods exist for this transesterification or esterification process.

Acid-Catalyzed Methylation: This widely used method involves heating the lipid sample with a reagent such as 8% (w/v) hydrochloric acid (HCl) in a methanol/water mixture (85:15, v/v). nih.gov The reaction can be performed overnight at a mild temperature (45°C) or more rapidly at 100°C for 1-1.5 hours. nih.gov Another common acid catalyst is 10% Boron Trifluoride (BF3) in methanol. nih.gov A protocol might involve initial saponification (hydrolysis) of the lipids with potassium hydroxide (B78521) (KOH) in ethanol (B145695), followed by acidification and methylation with BF3 in methanol. nih.gov

Base-Catalyzed Methylation: This method offers a faster, one-step process that can be conducted at room temperature, which helps to avoid the degradation of heat-sensitive fatty acids. perlan.com.pl A common reagent is sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol. perlan.com.pl A key limitation of this method is that it does not methylate free fatty acids, only those present in acylglycerols or phospholipids (B1166683). perlan.com.pl

Automated sample preparation systems have been developed to improve the efficiency and reproducibility of these derivatization reactions. perlan.com.pl These systems can significantly reduce the amount of reagents consumed and decrease operator time. For example, an automated method can perform a base-catalyzed reaction by adding 10 µL of an oil sample to a vial, followed by 100 µL of NaOH in methanol and 500 µL of hexane, with vortexing to mix. perlan.com.pl

After the reaction is complete, the FAMEs are typically extracted into an organic solvent like hexane. nih.govucdavis.edu Water or a salt solution is often added to the reaction mixture to facilitate the separation of the organic layer containing the FAMEs from the aqueous layer. nih.govucdavis.edu This organic layer can then be directly analyzed by GC or further purified using techniques like column chromatography if necessary. nih.gov For samples with low concentrations of FAMEs, the solvent may be carefully evaporated under a stream of nitrogen and the sample redissolved in a smaller volume of solvent to concentrate it before analysis. ucdavis.edu

Table 2: Comparison of FAME Preparation Protocols

| Protocol | Key Reagents | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed (HCl/Methanol) | HCl in Methanol/Water, Toluene | 45°C overnight or 100°C for 1-1.5 h | Effective for various lipid classes. | Can be time-consuming. | nih.gov |

| Acid-Catalyzed (BF3/Methanol) | KOH in Ethanol, HCl, BF3 in Methanol | Saponification at 90°C, Methylation at 37°C | Well-established method. | Multi-step process. | nih.gov |

| Base-Catalyzed (NaOH/Methanol) | NaOH or KOH in Methanol, Hexane | Room temperature | Fast, one-step process; avoids degradation of labile fatty acids. | Does not convert free fatty acids. | perlan.com.pl |

Ecological and Environmental Research Perspectives

Environmental Fate and Biodegradation Dynamics

Methyl 13-octadecenoate, as a fatty acid methyl ester (FAME), is generally anticipated to undergo relatively rapid degradation in the environment through both biotic and abiotic processes. The environmental fate of FAMEs is influenced by their physical and chemical properties, such as water solubility and vapor pressure. This compound's long hydrocarbon chain suggests low water solubility, which would limit its mobility in aqueous systems but increase its likelihood of adsorbing to soil, sediment, and organic matter.

Abiotic Degradation: In the atmosphere, vapor-phase FAMEs are susceptible to degradation by photochemically-produced hydroxyl (OH) radicals. The rate of this reaction is typically faster for unsaturated compounds due to the presence of double bonds. While specific data for this compound is limited, it is expected to be readily degraded through this atmospheric pathway.

Biotic Degradation: Biodegradation is a primary pathway for the removal of FAMEs from the environment. Microorganisms possess the enzymatic machinery to break down these compounds. The initial step in the biodegradation of fatty acid esters typically involves hydrolysis of the ester bond by lipase (B570770) enzymes, yielding the corresponding fatty acid (13-octadecenoic acid) and methanol (B129727). Both of these products are readily metabolized by a wide range of microorganisms. The resulting fatty acid is then typically degraded through the β-oxidation pathway, a core metabolic process that sequentially shortens the acyl chain to produce acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. Given these well-established pathways for similar molecules, the formation of persistent metabolites from this compound is not expected.

The table below summarizes the expected degradation pathways for this compound.

| Degradation Type | Process | Primary Reactants/Mediators | Expected Outcome |

| Abiotic | Atmospheric Photo-oxidation | Hydroxyl (OH) radicals | Degradation into smaller, more polar compounds |

| Biotic | Aerobic Biodegradation | Microorganisms (bacteria, fungi) | Hydrolysis to 13-octadecenoic acid and methanol, followed by β-oxidation and mineralization |

Occurrence and Cycling in Ecological Systems

This compound and its parent fatty acid, 13-octadecenoic acid, have been identified as natural products in a variety of organisms, indicating their involvement in ecological cycles. Their presence in primary producers like plants and microorganisms suggests they can be introduced into food webs and soil systems through natural processes of growth, decomposition, and exudation.

Occurrence in Flora and Fungi: Research has identified trans-13-Octadecenoic acid, methyl ester as a secondary metabolite produced by endophytic fungi. For example, it was detected as a significant component (12.85% of the total extract) in the endophytic fungus Aspergillus tamarii isolated from ornamental plants in Egypt. ekb.eg The parent fatty acid, trans-13-Octadecenoic acid, has also been found as a volatile compound in the leaves of the Waru plant (Hibiscus tiliaceus).

Occurrence in Microorganisms: Freshwater cyanobacteria have also been shown to produce this compound. In one study, trans-13-Octadecenoic acid, methyl ester was a major component (17.85%) of the methanolic extract of the cyanobacterium Merismopedia sp. ekb.eg The biosynthesis of this compound in marine and terrestrial organisms can occur through various pathways, including elongation pathways involving iso-branched precursors by symbiotic bacteria. evitachem.com

The following interactive table details the documented occurrences of this compound or its parent acid in various organisms.

| Organism Type | Species | Compound Identified | Relative Abundance | Ecological Context |

| Endophytic Fungus | Aspergillus tamarii ANAS-13 | trans-13-Octadecenoic acid, methyl ester | 12.85% | Secondary metabolite from fungus on ornamental plants ekb.eg |

| Cyanobacterium | Merismopedia sp. SN1 | trans-13-Octadecenoic acid, methyl ester | 17.85% | Bioactive component from freshwater cyanobacteria ekb.eg |

| Plant | Hibiscus tiliaceus (Waru) | trans-13-Octadecenoic acid | 3.87% | Volatile compound in young leaf extract |

| Marine Sponge | Polymastia penicillus | (Z)-17-methyl-13-octadecenoic acid | ~0.8% | Phospholipid component, likely from symbiotic bacteria evitachem.com |

Potential Roles in Chemical Ecology and Inter-species Interactions

While research specifically targeting the ecological roles of this compound is still emerging, the broader class of fatty acid methyl esters is known to be active in various forms of chemical communication and interaction between species.

Pheromone Biosynthesis: Many insect species, particularly in the order Lepidoptera (moths and butterflies), utilize fatty acids and their derivatives as precursors for the biosynthesis of sex pheromones. researchgate.netnih.gov These pheromones are crucial for mating and species recognition. The biosynthetic pathways often involve the modification of C16 and C18 fatty acids (like octadecenoic acid) through desaturation, chain-shortening, reduction to fatty alcohols, and subsequent conversion to aldehydes or acetate (B1210297) esters. frontiersin.org As a C18 fatty acid methyl ester, this compound represents a potential intermediate or precursor in such biosynthetic pathways, although its direct role as a pheromone has not been established.

Plant-Pathogen and Plant-Herbivore Interactions: Fatty acid methyl esters are also being investigated for their roles in plant defense and as agrochemicals. Some FAMEs are used as adjuvants or carrier solvents in plant protection product formulations due to their biodegradability and low toxicity. There is evidence that compositions containing methyl or ethyl esters of C12-C18 fatty acids exhibit prophylactic and therapeutic effects against plant diseases such as powdery mildew and rust. google.com Furthermore, (Z)-13-Octadecenoic acid methyl ester has been noted for its use as an active ingredient in the development of biopesticides and plant growth regulators, suggesting a direct role in modulating plant health and protecting crops from pests and diseases. lookchem.com This indicates a potential function for this compound in mediating interactions between plants and their pathogens or herbivores.

The table below outlines the potential ecological roles of this compound based on the functions of related fatty acid esters.

| Interaction Type | Potential Role of this compound | Mechanism/Rationale |

| Plant-Insect | Precursor to insect pheromones | Fatty acid methyl esters are common building blocks in the biosynthesis of lepidopteran sex pheromones. researchgate.net |

| Plant-Pathogen | Plant disease control | Compositions with C12-C18 fatty acid methyl esters show efficacy against powdery mildew and rust. google.com |

| Agrochemical | Biopesticide / Plant Growth Regulator | Noted as an active ingredient for developing agrochemicals to protect crops and modulate growth. lookchem.com |

Q & A